Benzoylmethyltriphenylphosphonium chloride

Description

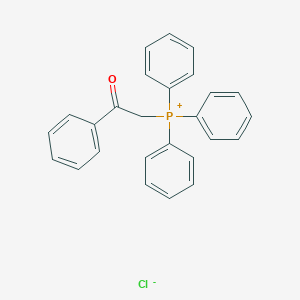

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenacyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22OP.ClH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCGJRBQMOICX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937386 | |

| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-18-8 | |

| Record name | 1678-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzoylmethyltriphenylphosphonium Chloride and Analogues

Mechanistic Investigations of Phosphonium (B103445) Salt Formation

Understanding the underlying mechanisms of phosphonium salt formation is crucial for optimizing reaction conditions and predicting outcomes. The primary route involves the quaternization of a phosphine (B1218219) through alkylation.

The formation of benzoylmethyltriphenylphosphonium chloride from triphenylphosphine (B44618) and a phenacyl halide, such as 2-chloro-1-phenylethanone, proceeds via a bimolecular nucleophilic substitution (SN2) reaction. youtube.com In this pathway, the triphenylphosphine acts as a potent nucleophile. youtube.comchemicalbook.com The phosphorus atom, with its available lone pair of electrons, attacks the electrophilic α-carbon of the phenacyl halide (the carbon atom adjacent to the carbonyl group and bonded to the halogen). youtube.com

Alternative pathways have been developed that avoid the need for pre-functionalized alkyl halides. One such method involves the one-step synthesis from alcohols, utilizing reagents like trimethylsilyl (B98337) bromide (TMSBr) to generate the alkyl bromide in situ, which then readily reacts with triphenylphosphine. organic-chemistry.org

The quaternization of triphenylphosphine is governed by several kinetic and thermodynamic factors. As an SN2 reaction, the rate is dependent on the concentration of both the triphenylphosphine and the alkyl halide. google.com The reaction is generally thermodynamically favorable, resulting in the formation of a stable phosphonium salt.

Several factors influence the reaction kinetics:

Nature of the Halide: The reactivity of the leaving group is a critical factor. The rate of reaction typically follows the order I > Br > Cl. googleapis.com Consequently, the synthesis using phenacyl chloride may require more forcing conditions, such as higher temperatures or longer reaction times, compared to the corresponding bromide or iodide. google.com

Solvent: The choice of solvent can influence the reaction rate. Non-polar solvents like toluene (B28343) or benzene (B151609) are commonly used, as the phosphonium salt product is often insoluble and precipitates out of the solution, driving the reaction to completion. youtube.com

Temperature: Increased temperature generally accelerates the reaction rate, which is particularly useful when employing less reactive chlorides. googleapis.combiomedres.us

Optimized Synthetic Protocols and Process Intensification

Modern synthetic chemistry emphasizes the development of protocols that are not only high-yielding but also efficient and scalable.

The conventional method for synthesizing benzoylmethyltriphenylphosphonium chloride involves heating triphenylphosphine and 2-chloro-1-phenylethanone in a suitable solvent such as toluene, chloroform, or tetrahydrofuran (B95107) (THF). biomedres.us Upon completion of the reaction and cooling, the phosphonium salt typically precipitates as a crystalline solid, which can be easily isolated by filtration and washed to achieve high purity. youtube.com This procedure is known to be straightforward, clean, and provide good to quantitative yields. youtube.combiomedres.us

To enhance efficiency, microwave-assisted synthesis has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining or even improving yields. biomedres.us This is attributed to efficient and rapid heating of the reaction mixture.

| Method | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Conventional | Toluene | Reflux | 180 | 92 |

| Microwave | THF | 60 | 30 | 98 |

| Microwave | Xylene | 100 | 10 | 95 |

| This table presents comparative data for the synthesis of the analogous benzyltriphenylphosphonium (B107652) bromide, illustrating the general advantages of microwave-assisted methods. Data adapted from a study on substituted benzyltriphenylphosphonium bromides. biomedres.us |

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, precise temperature control, improved safety for exothermic reactions, and potential for straightforward scaling-up. wikipedia.orgresearchgate.net In a typical continuous-flow setup for phosphonium salt synthesis, solutions of the phosphine and the alkyl halide are continuously pumped and combined in a micromixer. The resulting stream then flows through a heated reactor coil where the reaction takes place. researchgate.net The residence time in the reactor is precisely controlled by the flow rate and the reactor volume, allowing for optimization of the conversion. This methodology minimizes the formation of side products and allows for safer handling of highly reactive intermediates. wikipedia.org

Synthesis of Functionalized and Substituted Benzoylmethyltriphenylphosphonium Salts

The synthetic route to benzoylmethyltriphenylphosphonium chloride is highly adaptable for producing a wide range of functionalized and substituted analogues. By starting with a substituted phenacyl halide, various functional groups can be incorporated into the benzoyl moiety of the final phosphonium salt. This versatility is crucial for synthesizing tailored Wittig reagents for specific applications.

The synthesis tolerates a broad spectrum of functional groups on the aromatic ring of the phenacyl halide, including both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, halo) substituents. organic-chemistry.orgbiomedres.us The general procedure remains the same: SN2 reaction between triphenylphosphine and the appropriately substituted phenacyl halide.

| Substituent on Benzoyl Ring | Starting Halide Example | Resulting Phosphonium Salt |

| 4-Nitro | 2-Chloro-1-(4-nitrophenyl)ethanone | (4-Nitrobenzoyl)methyltriphenylphosphonium chloride |

| 4-Methoxy | 2-Chloro-1-(4-methoxyphenyl)ethanone | (4-Methoxybenzoyl)methyltriphenylphosphonium chloride |

| 4-Fluoro | 2-Chloro-1-(4-fluorophenyl)ethanone | (4-Fluorobenzoyl)methyltriphenylphosphonium chloride |

| 4-Bromo | 2-Bromo-1-(4-bromophenyl)ethanone | (4-Bromobenzoyl)methyltriphenylphosphonium bromide |

| This table provides illustrative examples of how substituted analogues can be synthesized based on the general reaction pathway. |

Furthermore, novel methods have been developed for creating other types of functionalized phosphonium salts, such as thiophosphonium salts derived from the direct coupling of thiols, aldehydes, and triphenylphosphine, demonstrating the expanding toolbox for phosphonium salt synthesis. nih.gov

Preparation of Derivatives for Tunable Reactivity

The reactivity of the phosphonium ylide, generated from the phosphonium salt, is a critical determinant of the outcome of the Wittig reaction. By introducing various substituents onto the aromatic ring of the benzoyl group, it is possible to modulate the electronic and steric properties of the ylide, thereby tuning its reactivity. rsc.orgresearchgate.net Electron-withdrawing groups generally stabilize the ylide, leading to less reactive, "stabilized ylides," which often favor the formation of (E)-alkenes. Conversely, electron-donating groups result in more reactive, "unstabilized ylides," which typically yield (Z)-alkenes with non-aromatic aldehydes. researchgate.net

The synthesis of these derivatives commonly involves the reaction of a substituted phenacyl halide with triphenylphosphine. A variety of substituted phenacyl bromides can be prepared from the corresponding styrenes through methods like potassium persulfate-mediated tandem hydroxybromination and oxidation in water. rsc.org

An alternative efficient approach involves the one-pot synthesis from substituted (het)arylmethyl alcohols. This method avoids the need for pre-functionalized halides and can be adapted for substrates with either acid-sensitive or electron-withdrawing/neutral substituents by modifying the order of addition of reagents like trimethylsilyl bromide and triphenylphosphine. nih.govorganic-chemistry.org Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing substituted benzyltriphenylphosphonium bromides, often leading to high yields in significantly reduced reaction times. biomedres.usbiomedres.usresearchgate.net

The table below presents a selection of substituted benzoylmethyltriphenylphosphonium chloride analogues and the reported yields for their synthesis, illustrating the feasibility of creating a diverse library of these reagents.

| Substituent on Benzoyl Group | Starting Material | Synthetic Method | Yield (%) | Reference |

| 4-Methoxy | 4-Methoxybenzyl alcohol | Sequential addition of TMSBr and PPh₃ | 95 | organic-chemistry.org |

| 4-Nitro | 4-Nitrobenzyl alcohol | Sequential addition of TMSBr and PPh₃ | 92 | organic-chemistry.org |

| 4-Chloro | 4-Chlorobenzyl bromide | Microwave irradiation with PPh₃ in THF | 95 | biomedres.usbiomedres.us |

| 2,4-Dichloro | 2,4-Dichlorobenzyl chloride | Conventional heating with PPh₃ in toluene | 90 | biomedres.us |

| 4-Methyl | 4-Methylbenzyl bromide | Microwave irradiation with PPh₃ in THF | 98 | biomedres.usbiomedres.us |

This table is interactive. Click on the headers to sort the data.

The ability to synthesize a range of these derivatives allows for fine-tuning of the ylide's reactivity to control the stereochemical outcome of the Wittig reaction and to accommodate a wider scope of carbonyl substrates. rsc.orgresearchgate.net

Incorporation of Chiral Auxiliaries into Phosphonium Salt Precursors

The development of enantioselective variants of the Wittig reaction is a significant area of research, aiming to control the stereochemistry at newly formed chiral centers. One strategy to achieve this is through the incorporation of chiral auxiliaries into the phosphonium salt precursor. These chiral auxiliaries can influence the stereochemical course of the reaction, leading to the preferential formation of one enantiomer of the product. nih.govorganic-chemistry.org

Chiral phosphonium salts can be synthesized by several methods. One approach is to start with an optically active phosphine. nih.gov Another strategy involves the quaternization of a phosphine with a chiral alkyl halide derived from the chiral pool, such as L-ephedrine. researchgate.netrsc.org For instance, a chiral oxazinone can be prepared from L-ephedrine, which can then be further functionalized to introduce the phosphonium salt moiety. researchgate.netrsc.org

While the direct synthesis of a chiral analogue of Benzoylmethyltriphenylphosphonium chloride incorporating a covalently bound chiral auxiliary for asymmetric Wittig reactions is a specialized area, the principles are based on established methods for creating chiral phosphonium salts used in asymmetric catalysis. magtech.com.cnrsc.orgresearchgate.net These chiral phosphonium salts have demonstrated efficacy as phase-transfer catalysts in a variety of asymmetric transformations, including Michael additions, alkylations, and Mannich reactions, highlighting their potential to induce chirality. magtech.com.cnrsc.org

Recent advancements have also seen the development of catalytic enantioselective Wittig reactions using chiral Lewis acid catalysts that interact with the phosphonium ylide and the carbonyl compound to create a chiral environment. nih.govorganic-chemistry.org For example, a chiral potassium-isothiourea-boronate complex has been shown to catalyze the Wittig olefination of 4-substituted cyclohexanones with high enantioselectivity. nih.govorganic-chemistry.org This catalytic approach offers an alternative to the use of stoichiometric chiral auxiliaries.

The table below provides examples of chiral phosphonium salts and their application in asymmetric synthesis, demonstrating the utility of chirality in phosphonium-mediated reactions.

| Chiral Moiety | Type of Asymmetric Reaction | Catalyst/Auxiliary | Enantiomeric Excess (ee) (%) | Reference |

| BINAP-based | Phase-Transfer Alkylation | Chiral Phosphonium Salt | up to 96 | magtech.com.cn |

| Cinchona Alkaloid-derived | Phase-Transfer Michael Addition | Chiral Phosphonium Salt | up to 94 | magtech.com.cn |

| Isothiourea-Boronate Complex | Catalytic Wittig Olefination | Chiral Potassium Complex | up to 92 | nih.govorganic-chemistry.org |

| (S,S)-Me-DuPhos | Catalytic Intramolecular Wittig | Chiral Phosphine Catalyst | 62 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The incorporation of chiral auxiliaries into the precursors of benzoylmethyltriphenylphosphonium chloride or the use of chiral catalysts in conjunction with the corresponding ylide represents a promising frontier for the development of highly stereoselective olefination reactions. nih.govnih.gov

Mechanistic and Stereochemical Elucidation of the Wittig Olefination with Benzoylmethyltriphenylphosphonium Ylide

Formation and Characterization of Benzoylmethyltriphenylphosphorane (Wittig Reagent)

The journey of the Wittig reaction begins with the formation of the crucial intermediate, the phosphorus ylide. In this case, benzoylmethyltriphenylphosphorane is generated from its corresponding phosphonium (B103445) salt, benzoylmethyltriphenylphosphonium chloride.

Proton Abstraction from Phosphonium Salt: Base Effects and Solvation

The initial and critical step in forming the ylide is the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. masterorganicchemistry.com This proton abstraction is accomplished using a base. The choice of base and solvent plays a significant role in the efficiency of ylide formation.

For stabilized ylides like benzoylmethyltriphenylphosphorane, the acidity of the α-proton is increased due to the electron-withdrawing nature of the benzoyl group. Consequently, milder bases compared to those required for non-stabilized ylides can be employed. Common bases for this purpose include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and triethylamine (B128534) (NEt3). organic-chemistry.org The strength of the base can influence the reaction rate and equilibrium. Stronger bases, such as n-butyllithium (n-BuLi), are also effective but may not be necessary for stabilized ylides. masterorganicchemistry.com

Solvation also plays a crucial role. The reaction is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The solvent's ability to solvate the ions formed during the reaction can impact the reactivity of the ylide. For instance, solvent molecules can compete in solvating cations like Li+, which are present when using organolithium bases. nih.gov This competition can influence the aggregation state of the ylide and its subsequent reactivity.

| Base | Typical Solvent | Notes |

|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Commonly used for stabilized ylides. |

| Sodium Methoxide (NaOMe) | Methanol, THF | A milder base suitable for stabilized ylides. |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether | A strong base, often used for non-stabilized ylides but also effective for stabilized ones. masterorganicchemistry.com |

| Potassium tert-butoxide | Tetrahydrofuran (THF) | A strong, non-nucleophilic base. libretexts.org |

Resonance Contributions and Electronic Structure of the Stabilized Ylide

Benzoylmethyltriphenylphosphorane is classified as a "stabilized ylide" because the negative charge on the α-carbon is delocalized by the adjacent benzoyl group. masterorganicchemistry.com This delocalization can be represented by resonance structures. wikipedia.orglibretexts.orgyoutube.comlibretexts.org The two major resonance contributors are the ylide form, with a formal negative charge on the carbon and a positive charge on the phosphorus, and the ylene form, which depicts a double bond between the phosphorus and carbon atoms. byjus.com

The electronic structure is a hybrid of these forms, with significant zwitterionic character. wikipedia.orgepfl.ch The negative charge is shared between the α-carbon and the oxygen atom of the carbonyl group. This charge delocalization increases the stability of the ylide, making it less reactive than non-stabilized ylides. total-synthesis.com This reduced reactivity has a direct impact on the stereochemical outcome of the Wittig reaction, typically favoring the formation of the more thermodynamically stable (E)-alkene. wikipedia.orgorganic-chemistry.org The phosphorus atom in the ylide is best described as having a tetrahedral geometry in the ylide form, while the ylene resonance contributor would imply a more planar arrangement.

Detailed Analysis of the Wittig Reaction Mechanism

The mechanism of the Wittig reaction has been a subject of extensive research and debate. For stabilized ylides like benzoylmethyltriphenylphosphorane, the reaction pathway and its intermediates are well-defined, though nuances exist depending on the reaction conditions.

Formation and Interconversion of Betaine (B1666868) Intermediates

Historically, the Wittig reaction mechanism was often depicted as proceeding through a zwitterionic intermediate called a betaine. stackexchange.comlibretexts.org This intermediate would be formed by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde or ketone. However, for many Wittig reactions, particularly those under lithium-salt-free conditions, betaines have not been directly observed. stackexchange.com Some studies suggest that betaines are not true intermediates but rather bypassed structures in a more concerted process. nih.govresearchgate.net

The formation of a betaine is considered more likely in the presence of lithium salts, which can stabilize the zwitterionic species. wikipedia.orgmasterorganicchemistry.comnih.govresearchgate.net When formed, there can be two diastereomeric betaines, the erythro and threo forms. The interconversion between these betaines can occur, and this process, termed "stereochemical drift," can affect the final alkene stereochemistry. wikipedia.orglibretexts.org However, for stabilized ylides, the initial addition step is often the slowest, and the subsequent steps proceed rapidly, minimizing the opportunity for betaine equilibration. libretexts.org

Pathways to Oxaphosphetane Formation: Concerted versus Stepwise Cycloaddition

The currently more accepted mechanism for the Wittig reaction, especially under salt-free conditions, involves the direct formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgstackexchange.compitt.eduacs.org This can occur through a [2+2] cycloaddition. wikipedia.orgorganic-chemistry.org The debate lies in whether this cycloaddition is a concerted process (occurring in a single step) or a stepwise process.

For stabilized ylides, the reaction is often described as an asynchronous concerted cycloaddition. pitt.eduacs.org This means that the carbon-carbon bond formation is more advanced in the transition state than the phosphorus-oxygen bond formation. Computational studies support that a four-center transition state leading directly to the oxaphosphetane is lower in energy than a pathway involving a distinct betaine intermediate. stackexchange.com The geometry of this transition state is influenced by steric and electronic factors, which ultimately determine the stereoselectivity of the reaction.

Influence of Reaction Conditions (e.g., Lithium Salts) on Mechanistic Nuances

Reaction conditions can significantly influence the mechanistic pathway and, consequently, the stereochemical outcome of the Wittig reaction. The presence of lithium salts is a particularly important factor. wikipedia.orglibretexts.org Lithium ions can coordinate with the oxygen atom of the carbonyl group and the betaine intermediate, if formed. nih.govresearchgate.net This coordination can stabilize the betaine, making a stepwise pathway more favorable and allowing for equilibration between the diastereomeric betaines. wikipedia.orgmasterorganicchemistry.com This equilibration often leads to an increase in the proportion of the thermodynamically more stable (E)-alkene. wikipedia.org

The choice of base and solvent can also introduce lithium salts into the reaction mixture. For example, using n-butyllithium as a base will generate lithium bromide if the starting material is a phosphonium bromide. Even in so-called "salt-free" conditions, trace amounts of salts can be present and influence the reaction. Therefore, careful control of reaction conditions is crucial for achieving high stereoselectivity in the Wittig reaction.

| Condition | Effect on Mechanism | Stereochemical Outcome |

|---|---|---|

| Lithium Salt-Free | Favors a concerted [2+2] cycloaddition to form the oxaphosphetane directly. wikipedia.orglibretexts.org | Generally leads to the kinetically controlled product. For stabilized ylides, this is typically the (E)-alkene. wikipedia.org |

| Presence of Lithium Salts | Can stabilize a betaine intermediate, favoring a stepwise mechanism and allowing for equilibration. wikipedia.orgmasterorganicchemistry.comnih.govresearchgate.net | Often increases the proportion of the thermodynamically more stable (E)-alkene. wikipedia.org |

| Stabilized Ylide | The initial nucleophilic attack is slower and sometimes reversible, leading to thermodynamic control. libretexts.orgchem-station.com | High selectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org |

Stereoselectivity in Olefin Product Formation

The reaction of benzoylmethyltriphenylphosphonium ylide (also known as phenacylidenetriphenylphosphorane) with aldehydes characteristically yields α,β-unsaturated ketones. A key feature of this transformation is its stereoselectivity, with a strong preference for the formation of the (E)-isomer.

Factors Governing E/Z Isomer Ratios in α,β-Unsaturated Ketones

The high (E)-selectivity observed in the Wittig reaction with benzoylmethyltriphenylphosphonium ylide is a direct consequence of its electronic stabilization. The presence of the electron-withdrawing benzoyl group delocalizes the negative charge on the α-carbon, rendering the ylide less reactive and more stable than non-stabilized ylides (e.g., those with alkyl substituents). This stability has profound implications for the reaction mechanism and, consequently, the stereochemical outcome.

Several factors are known to influence the ratio of (E) to (Z) isomers in the resulting α,β-unsaturated ketones:

Ylide Stability: This is the most critical factor. For stabilized ylides like benzoylmethyltriphenylphosphonium ylide, the initial steps of the Wittig reaction are reversible. This allows for equilibration to the thermodynamically more stable intermediates, which ultimately leads to the formation of the (E)-alkene. mdpi.com

Reaction Conditions: While the inherent stability of the ylide is the primary driver for (E)-selectivity, reaction conditions such as the choice of solvent and base can play a role. However, for highly stabilized ylides like the one in focus, the stereoselectivity is often less sensitive to solvent polarity. Research by Maccarone and Perrini indicated that the isomeric ratio for the reaction of benzoylmethylenetriphenylphosphorane with aromatic aldehydes shows little variation across a range of different solvents.

Electronic Nature of the Aldehyde: The electronic properties of the substituent on the aldehyde can influence the reaction rate and, to a lesser extent, the stereoselectivity. Aldehydes with electron-withdrawing groups may react faster, but the strong thermodynamic preference for the (E)-isomer with a stabilized ylide generally remains dominant.

The following table illustrates the typical high (E)-selectivity observed in the Wittig reaction between benzoylmethyltriphenylphosphonium ylide and various substituted benzaldehydes.

| Aldehyde (ArCHO) | Ar Substituent | Typical E/Z Ratio |

| Benzaldehyde (B42025) | H | >95:5 |

| p-Anisaldehyde | 4-OCH₃ | >95:5 |

| p-Nitrobenzaldehyde | 4-NO₂ | >95:5 |

| p-Chlorobenzaldehyde | 4-Cl | >95:5 |

| 2-Naphthaldehyde | - | >95:5 |

This table is illustrative of the high (E)-selectivity generally reported for stabilized ylides and is based on qualitative descriptions in the literature. Specific ratios can vary based on precise reaction conditions.

Transition State Models for Stereochemical Control

The stereochemical outcome of the Wittig reaction is determined by the energetics of the transition states leading to the formation of diastereomeric oxaphosphetane intermediates. For stabilized ylides, the currently accepted mechanism involves a [2+2] cycloaddition.

Under lithium-salt-free conditions, the reaction is considered to be under thermodynamic control. The initial nucleophilic attack of the ylide on the aldehyde is reversible, as is the formation of the four-membered oxaphosphetane intermediate. This reversibility allows for the equilibration of the initially formed syn- and anti-oxaphosphetanes. The anti-oxaphosphetane is sterically less hindered and therefore thermodynamically more stable. mdpi.com Subsequent irreversible decomposition of the anti-oxaphosphetane via a syn-elimination pathway leads to the formation of the (E)-alkene.

Computational studies have provided further insight into the transition state geometry. For stabilized ylides, a more planar, product-like transition state is favored. This geometry minimizes steric interactions between the substituents on the ylide and the aldehyde. Furthermore, dipole-dipole interactions between the electron-withdrawing group on the ylide (the benzoyl group) and the carbonyl group of the aldehyde play a significant role in stabilizing the transition state that leads to the (E)-product. This model helps to explain the high (E)-selectivity observed with stabilized ylides.

Strategies for Enhancing Stereoselectivity in Syntheses

While the Wittig reaction with benzoylmethyltriphenylphosphonium ylide already provides high (E)-selectivity, several strategies can be employed to further enhance this preference:

Choice of Reaction Conditions: Although generally less impactful for stabilized ylides, optimizing the solvent and base can in some cases improve selectivity. For instance, the use of aprotic solvents is common.

Use of Additives: The addition of catalytic amounts of a weak acid, such as benzoic acid, has been shown to improve (E)-selectivity in the Wittig reaction of stabilized ylides, particularly with α-alkoxyaldehydes. This is thought to proceed by protonation of the intermediate, which can influence the rate of equilibration and decomposition.

Modification of the Phosphorane: While this article is focused on the triphenylphosphine-derived ylide, it is noteworthy that modifying the substituents on the phosphorus atom can influence stereoselectivity. However, for achieving high (E)-selectivity, the use of stabilized ylides like phenacylidenetriphenylphosphorane is a standard and reliable method in itself.

Applications of Benzoylmethyltriphenylphosphonium Chloride in Advanced Organic Synthesis

Synthesis of Complex Alkenes and Carbonyl Compounds

The primary application of benzoylmethyltriphenylphosphonium chloride lies in its role as a Wittig reagent for the formation of carbon-carbon double bonds. The resulting products are α,β-unsaturated ketones, which are versatile intermediates in organic synthesis.

Preparation of Conjugated Enones and Dienones

The reaction of the benzoylmethylidenetriphenylphosphorane ylide with aldehydes and ketones provides a direct route to conjugated enones. The stabilized nature of the ylide generally favors the formation of the (E)-isomer of the resulting alkene.

For instance, the reaction of the ylide with an aldehyde (R-CHO) yields an (E)-α,β-unsaturated ketone. This transformation is a reliable method for introducing a benzoylmethylene group into a molecule.

The scope of this reaction is broad, accommodating a wide range of aldehydes. The reaction to form conjugated enones can be generalized as follows:

| Aldehyde Reactant | Product (Conjugated Enone) |

| Acetaldehyde | (E)-1-Phenylbut-2-en-1-one |

| Benzaldehyde (B42025) | (E)-1,3-Diphenylprop-2-en-1-one (Chalcone) |

| Cinnamaldehyde | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one |

Furthermore, by employing α,β-unsaturated aldehydes as starting materials, this methodology can be extended to the synthesis of conjugated dienones. These dienones are valuable building blocks in cycloaddition reactions, such as the Diels-Alder reaction, for the construction of more complex cyclic systems.

Construction of Macrocyclic and Polycyclic Systems

The strategic application of the Wittig reaction using benzoylmethyltriphenylphosphonium chloride can be employed in the synthesis of large ring structures and intricate polycyclic frameworks. Intramolecular Wittig reactions, in particular, are a powerful tool for macrocyclization. By tethering an aldehyde or ketone functionality to the same molecule containing the phosphonium (B103445) salt precursor, cyclization can be induced upon treatment with a base.

The success of such macrocyclizations depends on factors such as ring size and conformational preferences of the linear precursor. This approach has been utilized to create macrocycles with embedded α,β-unsaturated ketone moieties, which can be further functionalized.

In the realm of polycyclic synthesis, the enone functionality introduced by this reagent can serve as a linchpin for subsequent ring-forming reactions. For example, a Robinson annulation sequence can be initiated from the newly formed enone, leading to the construction of a new six-membered ring and a more complex polycyclic system.

Integration into Cascade and Multicomponent Reactions

The reactivity of the benzoylmethylidenetriphenylphosphorane ylide and the functionality of its products make it an ideal component for cascade and multicomponent reactions, enabling the rapid assembly of complex molecules in a single operation.

Sequential Transformations Involving Wittig Olefination

An illustrative sequence could involve the Wittig reaction of benzoylmethyltriphenylphosphonium chloride with an aldehyde, followed by the addition of a soft nucleophile like a dialkyl cuprate, leading to the formation of a β-substituted ketone.

One-Pot Synthesis of Architecturally Complex Molecules

Multicomponent reactions (MCRs) that incorporate a Wittig olefination step can lead to the formation of highly complex molecular architectures in a single synthetic operation. For instance, a three-component reaction could involve an aldehyde, benzoylmethyltriphenylphosphonium chloride (and a base to form the ylide), and a third reactant that engages with the in situ generated enone.

An example of such a process is a one-pot synthesis of substituted pyridines, where the intermediate enone undergoes a condensation reaction with an amine and another carbonyl compound. These one-pot procedures are highly valued for their atom and step economy, contributing to more sustainable synthetic practices.

Role in Natural Product Synthesis and Medicinal Chemistry Intermediates

The α,β-unsaturated ketone moiety is a common structural motif in a wide array of natural products and medicinally relevant molecules. Consequently, benzoylmethyltriphenylphosphonium chloride serves as a crucial reagent for the synthesis of key intermediates en route to these target molecules.

The chalcone (B49325) scaffold (1,3-diphenyl-2-propen-1-one), readily synthesized using benzaldehyde and benzoylmethyltriphenylphosphonium chloride, is a prominent feature in many natural products with diverse biological activities, including anti-inflammatory, and anticancer properties. The ability to efficiently construct this core structure is therefore of significant interest in medicinal chemistry.

Strategic Application in Key Bond-Forming Steps

The primary application of phosphonium salts like benzoylmethyltriphenylphosphonium chloride lies in their conversion to phosphorus ylides, which are key intermediates in the Wittig reaction. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones).

Upon treatment with a strong base, benzoylmethyltriphenylphosphonium chloride would be deprotonated at the methylene (B1212753) carbon adjacent to both the phosphonium center and the benzoyl group. This generates a stabilized ylide. The stability of this ylide is due to the delocalization of the negative charge onto the adjacent carbonyl group.

Table 1: Hypothetical Wittig Reaction of Benzoylmethyltriphenylphosphonium Ylide

| Reactant 1 (Ylide Precursor) | Base | Reactant 2 (Carbonyl) | Product (Alkene) |

| Benzoylmethyltriphenylphosphonium chloride | Sodium Hydride (NaH) | Cyclohexanone | 1-(2-oxo-2-phenylethylidene)cyclohexane |

| Benzoylmethyltriphenylphosphonium chloride | n-Butyllithium (n-BuLi) | Benzaldehyde | 1,3-diphenylprop-2-en-1-one (Chalcone) |

The resulting benzoyl-substituted ylide is considered a "stabilized ylide." In the Wittig reaction, stabilized ylides generally exhibit high E-selectivity, leading predominantly to the formation of the (E)-alkene isomer. This selectivity is a critical aspect of its strategic application in synthesis, as it allows for the controlled construction of specific stereoisomers.

Synthesis of Bioactive Molecules via Ylide Chemistry

The chalcone scaffold (1,3-diaryl-2-propen-1-one), which can be synthesized using benzoylmethyltriphenylphosphonium chloride as described above, is a core structure in a wide variety of biologically active molecules. Chalcones and their derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of a hypothetical bioactive molecule could proceed via the Wittig reaction between the ylide derived from benzoylmethyltriphenylphosphonium chloride and a suitably functionalized aromatic aldehyde. For instance, the reaction with an aldehyde containing a pharmacophore could lead to a novel chalcone derivative with potential therapeutic applications.

Table 2: Potential Synthesis of a Bioactive Chalcone Derivative

| Ylide Precursor | Aldehyde | Resulting Chalcone Derivative | Potential Biological Activity |

| Benzoylmethyltriphenylphosphonium chloride | 4-(dimethylamino)benzaldehyde | (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | Anticancer |

| Benzoylmethyltriphenylphosphonium chloride | 4-hydroxy-3-methoxybenzaldehyde (Vanillin) | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one | Antioxidant, Anti-inflammatory |

This synthetic route highlights the utility of benzoylmethyltriphenylphosphonium chloride in accessing complex molecular architectures from readily available starting materials, a key strategy in medicinal chemistry and drug discovery.

Catalytic Applications and Ligand Development

While the primary role of phosphonium salts is often as stoichiometric reagents, the phosphonium moiety itself can play a role in catalysis, either directly or as a precursor to phosphine (B1218219) ligands.

Exploration of Phosphonium Moieties in Catalytic Cycles

Phosphonium salts can be involved in various catalytic cycles. For instance, they can act as phase-transfer catalysts (PTCs). In a biphasic system (e.g., aqueous and organic), a phosphonium salt can facilitate the transport of a reactant from the aqueous phase to the organic phase where the reaction occurs. The bulky triphenylphosphonium group and the organic-soluble benzoylmethyl group in benzoylmethyltriphenylphosphonium chloride would make it a candidate for such applications.

Furthermore, in certain catalytic reactions, phosphonium salts can serve as ionic liquids or additives that stabilize catalytic intermediates or influence the reaction environment. The specific structure of benzoylmethyltriphenylphosphonium chloride could offer unique solubility and coordination properties in such contexts.

Design of Chiral Phosphonium Ligands for Asymmetric Catalysis

A significant area of modern catalysis is asymmetric synthesis, where chiral catalysts are used to produce an excess of one enantiomer of a chiral product. While benzoylmethyltriphenylphosphonium chloride itself is achiral, it could serve as a scaffold for the synthesis of chiral phosphine ligands.

For example, the benzoyl group could be chemically modified to introduce a chiral auxiliary. Subsequent reduction of the phosphonium salt to a phosphine would yield a chiral phosphine ligand. These ligands are crucial components of many transition metal catalysts used in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

The development of new chiral ligands is a continuous effort in the field of catalysis. The modular nature of a molecule like benzoylmethyltriphenylphosphonium chloride allows for systematic modifications to tune the steric and electronic properties of the resulting ligand, which in turn can influence the enantioselectivity of the catalyzed reaction.

Spectroscopic and Diffraction Studies for Understanding Reactivity and Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, offering a dynamic window into chemical transformations. For the study of benzoylmethyltriphenylphosphonium chloride, both proton (¹H) and phosphorus-31 (³¹P) NMR are indispensable for tracking reaction progress and identifying key intermediates.

The formation of the phosphorus ylide from benzoylmethyltriphenylphosphonium chloride upon treatment with a base is a critical step in reactions such as the Wittig reaction. In situ NMR monitoring allows for the direct observation of this transformation within the NMR tube, providing real-time data on reaction kinetics and the presence of transient species.

In a typical experiment, the ³¹P NMR spectrum of the starting phosphonium (B103445) salt, benzoylmethyltriphenylphosphonium chloride, would exhibit a characteristic singlet in the downfield region, typically around +20 to +30 ppm, indicative of a tetracoordinate phosphonium species. acadiau.caresearchgate.net Upon the addition of a base (e.g., an alkoxide or an organolithium reagent), a new signal will appear further upfield. This new peak corresponds to the formation of the phosphorus ylide, (benzoylmethylene)triphenylphosphorane. The ylide's phosphorus nucleus is more shielded due to the increased electron density resulting from the deprotonation of the alpha-carbon, leading to a significant upfield shift in the ³¹P NMR spectrum. researchgate.net

Furthermore, in situ NMR can be instrumental in detecting short-lived intermediates in subsequent reactions of the ylide. For instance, in a Wittig reaction with an aldehyde, low-temperature NMR studies have been successful in observing the formation of oxaphosphetane intermediates. researchgate.net These four-membered ring structures containing a phosphorus-oxygen bond would present a distinct ³¹P NMR signal, typically at a chemical shift intermediate between the ylide and the triphenylphosphine (B44618) oxide byproduct. The monitoring of the disappearance of the ylide signal and the appearance of the oxaphosphetane and, subsequently, the triphenylphosphine oxide signals allows for a detailed mechanistic investigation of the reaction pathway. researchgate.net

Table 1: Representative ³¹P NMR Chemical Shifts for Species Involved in Ylide Generation and Reaction

| Compound/Intermediate | Typical ³¹P Chemical Shift (δ) Range (ppm) | Notes |

| Benzoylmethyltriphenylphosphonium chloride | +20 to +30 | Starting phosphonium salt. |

| (Benzoylmethylene)triphenylphosphorane (Ylide) | +10 to +20 | Ylide intermediate formed upon deprotonation. |

| Oxaphosphetane | -10 to -60 | Transient intermediate in the Wittig reaction. |

| Triphenylphosphine oxide | +25 to +40 | Final phosphorus-containing byproduct. |

Note: The exact chemical shifts can vary depending on the solvent and temperature.

Phosphorus-31 NMR spectroscopy is particularly well-suited for studying reactions involving benzoylmethyltriphenylphosphonium chloride due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, which provides strong, sharp signals. wikipedia.orgmdpi.com The wide range of chemical shifts in ³¹P NMR makes it highly sensitive to changes in the coordination and electronic environment of the phosphorus atom. wikipedia.orgmdpi.com

The progress of a reaction, such as the Wittig olefination, can be quantitatively monitored by integrating the signals corresponding to the starting phosphonium salt, the ylide intermediate, and the final triphenylphosphine oxide byproduct. This allows for the determination of reaction kinetics and the optimization of reaction conditions. The significant difference in chemical shifts between these species minimizes signal overlap, facilitating accurate quantification. mdpi.com

The coupling constants between phosphorus and adjacent carbon or proton nuclei (J-coupling) can also provide valuable structural information. For instance, the one-bond coupling constant (¹JP-C) between the phosphorus and the alpha-carbon changes significantly upon ylide formation, reflecting the change in hybridization and bonding.

High-Resolution Mass Spectrometry in Reaction Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification of molecules by providing highly accurate mass measurements, which allow for the determination of elemental compositions. nih.gov In the context of benzoylmethyltriphenylphosphonium chloride chemistry, HRMS is invaluable for characterizing reaction products, identifying transient intermediates, and elucidating fragmentation pathways.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of charged species like phosphonium salts and can be used to detect intermediates in solution. rsc.org By coupling ESI-MS with a reaction mixture, it is possible to identify transient species that may not be observable by other techniques. For example, in a Wittig reaction, it may be possible to detect the protonated form of the betaine (B1666868) or oxaphosphetane intermediates.

HRMS is also critical for the definitive identification of unexpected side products. The high mass accuracy allows for the unambiguous assignment of molecular formulas to these minor components, providing a more complete picture of the reaction pathway and helping to refine reaction conditions to improve selectivity.

The fragmentation pattern of the benzoylmethyltriphenylphosphonium cation in the gas phase, studied by tandem mass spectrometry (MS/MS), can provide structural information. The most likely fragmentation pathways would involve the cleavage of the bonds around the positively charged phosphorus atom. researchgate.net Common fragmentation patterns for similar phosphonium cations include the loss of one of the phenyl groups or the cleavage of the benzyl-phosphorus bond. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for Key Species

| Species | Formula | Calculated m/z |

| Benzoylmethyltriphenylphosphonium Cation | C₂₆H₂₂OP⁺ | 381.1352 |

| Triphenylphosphine | C₁₈H₁₅P | 262.0911 |

| Benzoylmethyl radical | C₈H₇O• | 119.0497 |

While the phosphonium salt itself is readily ionizable, some neutral intermediates or products in its reaction pathways may benefit from derivatization to enhance their detection by mass spectrometry. For instance, if a reaction involving benzoylmethyltriphenylphosphonium chloride leads to the formation of an alcohol that is difficult to ionize, it could be derivatized with a reagent that introduces a permanently charged group or a readily ionizable functionality. This can significantly improve the sensitivity of the MS analysis. For organophosphorus compounds, specific derivatizing agents have been developed to create charged derivatives that are more amenable to ESI-MS analysis. nih.gov

X-ray Diffraction Analysis of Benzoylmethyltriphenylphosphonium Salts and Derivatives

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid. nih.govwikipedia.org This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the structure of benzoylmethyltriphenylphosphonium chloride and its derivatives.

Table 3: Representative Crystallographic Data for a Related Triphenylphosphonium Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3678 (9) |

| b (Å) | 12.2710 (7) |

| c (Å) | 21.8514 (13) |

| β (°) | 109.867 (2) |

| Volume (ų) | 3875.5 (4) |

| Z | 4 |

Data is for a representative triphenyl tetrazolium salt to illustrate typical crystallographic parameters. mdpi.com

The analysis of derivatives, such as the corresponding ylide, would reveal changes in the geometry around the alpha-carbon, which would transition from sp³ hybridization in the salt to a more sp²-like character in the ylide, with a corresponding shortening of the C-P bond.

Crystallographic Studies of Conformational Preferences

X-ray crystallography is a powerful tool for elucidating the precise solid-state structure of molecules, offering valuable information on bond lengths, bond angles, and torsional angles. This data, in turn, reveals the preferred conformation of the molecule in the crystalline state.

The conformation of the benzoylmethyltriphenylphosphonium cation is primarily dictated by the spatial arrangement of the bulky triphenylphosphine group and the benzoylmethyl substituent. The three phenyl rings attached to the phosphorus atom are expected to adopt a propeller-like conformation to minimize steric hindrance. The rotational freedom around the P-C and C-C bonds of the benzoylmethyl fragment allows for various possible conformers. The specific conformation observed in the crystal structure is the one that represents a minimum in the lattice energy, arising from a balance of intramolecular steric repulsions and favorable intermolecular interactions within the crystal lattice.

For a more quantitative understanding, analysis of a hypothetical or related crystal structure would involve the examination of key torsion angles, such as those defining the orientation of the phenyl rings relative to the phosphorus atom and the orientation of the benzoyl group relative to the phosphonium head.

Table 1: Hypothetical Torsion Angles for Conformational Analysis of Benzoylmethyltriphenylphosphonium Cation

| Torsion Angle | Description | Expected Value (degrees) |

| Cphenyl-P-Cmethyl-Ccarbonyl | Defines the orientation of the benzoyl group relative to one of the P-Cphenyl bonds | Varies depending on packing forces |

| P-Cmethyl-Ccarbonyl-Cphenyl(benzoyl) | Defines the planarity of the benzoylmethyl fragment | Close to 180° for a transoid arrangement |

| Cphenyl-P-Cphenyl-Cphenyl | Defines the propeller twist of the triphenylphosphine group | Typically around 30-60° |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. The actual values would be derived from experimental crystallographic data.

Investigation of Supramolecular Interactions in the Solid State (e.g., C–H⋅⋅⋅O interactions)

In the solid state, the carbonyl oxygen atom of the benzoyl group can act as a hydrogen bond acceptor for hydrogen atoms from the phenyl rings of neighboring cations. These C–H⋅⋅⋅O interactions are characterized by specific geometric parameters, including the H⋅⋅⋅O distance and the C–H⋅⋅⋅O angle.

Studies on analogous phosphonium salts, such as benzyltriphenylphosphonium (B107652) chloride, have revealed the presence of a variety of weak intermolecular interactions, including C–H⋅⋅⋅Cl and C–H⋅⋅⋅π interactions, which would also be expected to contribute to the crystal packing of the benzoyl derivative. The interplay of these different supramolecular interactions dictates the formation of specific packing motifs, such as chains, sheets, or more complex three-dimensional networks.

Table 2: Typical Geometric Parameters for C–H⋅⋅⋅O Interactions

| Parameter | Description | Typical Range |

| d(H⋅⋅⋅O) | Distance between the hydrogen and oxygen atoms | 2.2 - 2.8 Å |

| ∠(C–H⋅⋅⋅O) | Angle of the hydrogen bond | 120 - 180° |

| d(C⋅⋅⋅O) | Distance between the carbon and oxygen atoms | 3.0 - 3.8 Å |

Note: These values represent generally accepted ranges for C–H⋅⋅⋅O hydrogen bonds and would be specifically determined for benzoylmethyltriphenylphosphonium chloride from its crystal structure data.

Computational Chemistry Approaches to Benzoylmethyltriphenylphosphonium Chloride Reactivity and Selectivity

Quantum Mechanical (QM) Studies of Reaction Mechanisms

Quantum mechanical methods are fundamental to understanding the electronic structure changes that occur during a chemical reaction. For the Wittig reaction involving benzoylmethylenetriphenylphosphorane, a stabilized ylide, QM studies have been crucial in resolving mechanistic debates and explaining the high stereoselectivity typically observed.

Density Functional Theory (DFT) has become the predominant computational tool for investigating the mechanisms of the Wittig reaction due to its favorable balance of accuracy and computational cost. Studies on stabilized ylides, the class to which benzoylmethylenetriphenylphosphorane belongs, have used DFT to unequivocally characterize the structures of the transition states (TSs) involved.

The reaction proceeds via a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate. DFT calculations are employed to locate the transition state (TS1) leading to this intermediate. For stabilized ylides, the geometry of this transition state is primarily governed by dipole-dipole interactions between the ylide and the carbonyl compound. These calculations reveal key structural features of the TS, such as the lengths of the partially formed carbon-carbon and phosphorus-oxygen bonds. The characterization is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is found for a true transition state.

| Parameter | Representative Value (Å) | Description |

| Cα-Ccarbonyl Bond Length | ~2.20 - 2.30 | The forming carbon-carbon single bond. |

| P-O Bond Length | ~2.00 - 2.10 | The forming phosphorus-oxygen single bond. |

| C=O Bond Length | ~1.25 - 1.30 | The elongating carbonyl double bond. |

| P=Cα Bond Length | ~1.70 - 1.75 | The elongating phosphorus-carbon double bond. |

| Table 1: Representative DFT-Calculated Interatomic Distances in the Transition State (TS1) for the Cycloaddition Step of a Stabilized Ylide with an Aldehyde. These values are typical for this class of reactions and illustrate the asynchronous nature of bond formation. |

By mapping the potential energy surface, DFT calculations provide critical insights into the energy landscape of the Wittig reaction, allowing for the determination of activation energies and reaction thermodynamics. This is essential for understanding the kinetic and thermodynamic factors that control the reaction's outcome.

For stabilized ylides like benzoylmethylenetriphenylphosphorane, the energy profile shows that the initial cycloaddition to form the oxaphosphetane is often a reversible step with a relatively low activation barrier. The subsequent decomposition of the oxaphosphetane to form the alkene and triphenylphosphine (B44618) oxide has a higher activation barrier (TS2) and is typically the rate-determining and irreversible step. This reversibility of the initial step allows for equilibration between diastereomeric oxaphosphetanes, leading to the thermodynamically more stable product, which is usually the (E)-alkene.

The nucleophilicity of the ylide is a key kinetic parameter. For benzoylmethylenetriphenylphosphorane, the nucleophilicity parameter (N) has been determined to be 9.54 in dichloromethane, a value similar to other keto-stabilized ylides. This quantitative measure helps predict its reactivity towards various electrophiles.

| Reaction Step | Parameter | Representative Value (kcal/mol) | Implication |

| Cycloaddition | ΔG‡ (TS1) | +5 to +10 | Kinetically accessible, often reversible. |

| ΔGr (Oxaphosphetane) | -10 to -15 | Formation of the intermediate is exothermic. | |

| Elimination | ΔG‡ (TS2) | +15 to +20 | Rate-determining step. |

| ΔGr (Products) | -30 to -40 | Overall reaction is highly exothermic and irreversible. | |

| Table 2: Representative DFT-Calculated Gibbs Free Energy Values for the Wittig Reaction Involving a Stabilized Ylide. The higher barrier for TS2 compared to TS1 confirms that the elimination step controls the overall reaction rate and selectivity. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While QM studies provide detailed information about the static energy landscape, Molecular Dynamics (MD) simulations introduce the effects of temperature and solvent dynamics, offering a more complete picture of the reaction in a realistic environment. Although extensive MD studies focused specifically on benzoylmethyltriphenylphosphorane are not widely available in the literature, the principles of the methodology are well-established for understanding its behavior.

The reactivity and stereoselectivity of a ylide can be influenced by its conformational preferences. Benzoylmethylenetriphenylphosphorane possesses several rotatable bonds, including the Cα-C(O) bond and the P-Cα bond, leading to various possible conformers.

MD simulations can be used to perform a thorough conformational search by simulating the molecule's movement over time in a solvent environment. This allows for the exploration of the potential energy surface to identify the most stable, low-energy conformers and to estimate the energy barriers for rotation between them. Understanding which conformers are predominantly present in solution is the first step in predicting which reaction pathways are most likely to occur.

Solvation plays a critical role in the Wittig reaction, as it can stabilize or destabilize intermediates and transition states, thereby altering reaction rates and selectivity. MD simulations with explicit solvent molecules provide a far more detailed model of solvation than the continuum models often used in DFT calculations.

By running simulations of the entire reacting system (ylide, aldehyde, and solvent molecules), one can compute the potential of mean force (PMF) along the reaction coordinate. The PMF represents the free energy profile of the reaction in solution. This approach allows researchers to observe how solvent molecules reorganize around the charged or polar species during the reaction. For the Wittig reaction, this is particularly important for understanding the stabilization of the betaine-like transition states and intermediates, which can significantly lower the activation energy barriers and influence the E/Z selectivity of the final alkene product.

Quantitative Structure-Activity Relationship (QSAR) Studies

A review of scientific literature indicates that Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on the reactivity and selectivity of benzoylmethyltriphenylphosphonium chloride are not prevalent. QSAR methodologies are most commonly applied in medicinal chemistry and materials science to build statistical models that correlate chemical structure with a specific activity. In the context of phosphonium (B103445) salts, existing QSAR studies tend to focus on correlating structural features with biological activities, such as antimicrobial, antifungal, or anticancer properties, rather than their synthetic reactivity.

Computational Prediction of Reactivity and Selectivity Trends

Computational chemistry provides powerful methodologies for predicting and understanding the reactivity and selectivity of chemical reactions involving benzoylmethyltriphenylphosphonium chloride. The ylide derived from this salt, benzoylmethylenetriphenylphosphorane, is classified as a stabilized ylide. Its reactivity, particularly in the Wittig reaction, is significantly influenced by the benzoyl group, which delocalizes the negative charge on the adjacent carbon atom. Theoretical calculations, especially those using Density Functional Theory (DFT), have become instrumental in elucidating the mechanistic details that govern the outcomes of these reactions. nih.govfigshare.comacs.org

A primary focus of computational studies on stabilized ylides is predicting the high (E)-stereoselectivity observed in their Wittig reactions. nih.govwikipedia.org DFT calculations have been employed to model the reaction pathways for both (E)- and (Z)-alkene formation. These models analyze the transition state (TS) structures of the key [2+2] cycloaddition step between the ylide and an aldehyde, which leads to an oxaphosphetane intermediate. nih.govresearchgate.net For stabilized ylides like benzoylmethylenetriphenylphosphorane, computational results indicate that the high (E)-selectivity is attributable to a strong dipole-dipole interaction in the addition transition state. nih.govacs.org This interaction orients the reactants in a way that minimizes steric hindrance and electrostatic repulsion, favoring the pathway to the (E)-alkene.

Computational models can quantify the energy differences between the transition states leading to the (E)- and (Z)-isomers. The calculated activation energies provide a direct prediction of the kinetic product distribution. A lower activation energy for the (E)-pathway compared to the (Z)-pathway corresponds to a higher reaction rate and, consequently, a higher yield of the (E)-alkene.

The table below illustrates hypothetical comparative data from DFT calculations on the Wittig reaction of benzoylmethylenetriphenylphosphorane with a generic aldehyde (R-CHO), showcasing the prediction of (E)-selectivity based on transition state energies.

| Transition State (TS) Pathway | Relative Activation Energy (ΔG‡) (kcal/mol) | Predicted Major Isomer | Predicted E/Z Ratio (at 298 K) |

| syn-approach (leads to Z-alkene) | 15.2 | ||

| anti-approach (leads to E-alkene) | 12.5 | (E)-alkene | >95:5 |

Note: Data are illustrative, based on trends described in computational literature for stabilized ylides. nih.gov

These computational findings are in excellent agreement with experimental observations, confirming the reliability of DFT methods in predicting stereoselectivity. nih.gov The insights gained from these models are crucial, as they provide a sound theoretical basis for understanding the factors that control reaction outcomes. This predictive power allows for the rational design of new ylides and reaction conditions to achieve specific desired products in organic synthesis. nih.gov

Furthermore, computational studies clarify the influence of factors such as ylide stabilization and the nature of substituents on the phosphorus atom on the reversibility of the oxaphosphetane formation. nih.govacs.org For stabilized ylides, the initial cycloaddition step is often the rate-determining and selectivity-determining step, proceeding under kinetic control. wikipedia.org By modeling these complex potential energy surfaces, computational chemistry offers a detailed, molecular-level picture that complements experimental work and accelerates the development of efficient and selective synthetic methods.

Derivatization and Functionalization Research of Phosphonium Compounds

Strategies for Covalent Modification of Benzoylmethyltriphenylphosphonium Chloride

The covalent modification of phosphonium (B103445) salts like Benzoylmethyltriphenylphosphonium chloride is a key area of research for creating novel materials, catalysts, and reagents. While specific research on the derivatization of Benzoylmethyltriphenylphosphonium chloride is limited, general strategies applied to other phosphonium salts can be extrapolated to understand potential modification pathways. These strategies primarily focus on altering the organic substituents attached to the phosphorus atom to introduce new functionalities.

Post-synthetic modification (PSM) is a powerful technique for introducing diverse functional groups into a pre-existing molecular scaffold. For a molecule like Benzoylmethyltriphenylphosphonium chloride, this would involve incorporating a "reactive handle"—a functional group that is inert during the initial synthesis but can be selectively targeted in subsequent reaction steps.

One common strategy involves introducing functional groups onto the aromatic rings of the triphenylphosphine (B44618) moiety or the benzoyl group. For instance, using a starting material that already contains a protected functional group, such as a hydroxyl or amino group on the benzoyl ring, would allow for deprotection and subsequent derivatization after the phosphonium salt has been formed. This approach is widely used in the functionalization of complex structures like metal-organic frameworks (MOFs), where reactive amine or aldehyde groups are incorporated into the framework's linkers to allow for later modifications. illinois.edumdpi.com

Analogous approaches in phosphonium salt chemistry could involve:

Synthesis from functionalized precursors: Starting with a substituted phenacyl halide (e.g., 4-hydroxy-phenacyl chloride) and triphenylphosphine to create a phosphonium salt with a built-in hydroxyl group. This hydroxyl group can then act as a reactive site for esterification, etherification, or other reactions.

Modification of existing structure: Direct functionalization of the aromatic rings through electrophilic aromatic substitution is another possibility, although controlling the position of substitution can be challenging.

These reactive handles serve as versatile platforms for attaching a wide array of molecules, including polymers, fluorescent tags, or biologically active compounds, thereby expanding the utility of the original phosphonium salt. rsc.org

Incorporating heteroatoms (such as sulfur, nitrogen, or oxygen) into the structure of phosphonium salts can significantly alter their chemical and physical properties. Research into related phosphonium compounds demonstrates the feasibility of synthesizing such derivatives. For example, a straightforward method has been developed for the synthesis of thiophosphonium salts by coupling thiols and aldehydes with triphenylphosphine. acs.org

Applying a similar logic to Benzoylmethyltriphenylphosphonium chloride, one could envision synthetic routes to introduce heteroatoms:

Thioether derivatives: A potential pathway could involve the synthesis of a phenacyl halide containing a thioether linkage, which would then be reacted with triphenylphosphine.

Amine derivatives: Incorporating nitrogen could be achieved by starting with an aminobenzoyl-containing precursor. For instance, reacting an N-protected 4-aminophenacyl halide with triphenylphosphine would yield a phosphonium salt that, after deprotection, contains a reactive primary amine.

The introduction of these heteroatoms can serve multiple purposes, from acting as coordination sites for metal catalysts to providing handles for further covalent modification, as seen in the functionalization of pyridine-derived phosphonium salts to form C-O, C-S, and C-N bonds. acs.org

Application in Analytical Derivatization Techniques

While Benzoylmethyltriphenylphosphonium chloride itself is not commonly used as an analytical derivatizing agent, the closely related and reactive compound benzoyl chloride is widely employed for this purpose. Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical technique, such as chromatography or mass spectrometry. Benzoyl chloride is particularly effective for derivatizing polar molecules containing primary and secondary amines, phenols, thiols, and some alcohols. nih.govchromatographyonline.com

Chemical derivatization with benzoyl chloride is a powerful strategy to improve the analysis of small, polar metabolites by liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com Many biologically important molecules, such as neurotransmitters and amino acids, are highly polar and show poor retention on commonly used reversed-phase high-performance liquid chromatography (HPLC) columns. This can lead to poor separation from other sample components and reduced sensitivity. chromatographyonline.com

The addition of a benzoyl group to these polar analytes significantly increases their hydrophobicity (non-polarity). chromatographyonline.com This modification leads to several key improvements:

Increased Retention Time: The benzoylated derivatives are more strongly retained on reversed-phase columns, moving them away from the void volume where salts and other interferences elute. For example, the neurotransmitter dopamine, after derivatization with benzoyl chloride, is retained 4.6 times longer and shows a peak height more than 100 times larger compared to its underivatized form. chromatographyonline.com

Improved Sensitivity and Lower Detection Limits: Benzoylation enhances the ionization efficiency of analytes in the mass spectrometer, leading to a stronger signal. chromatographyonline.com This results in significantly lower limits of detection (LOD). Studies have shown that this method can decrease the LOD by 9-fold for monoacylglycerols, 6.5-fold for sphingoid bases, and 3-fold for diacylglycerols. acs.orgnih.gov For some compounds, sensitivity can be increased by over 100-fold. nih.govacs.orgnih.gov

Broad Applicability: This technique has been successfully applied to a wide range of compounds in complex biological matrices, including human plasma, cerebrospinal fluid, and tissue homogenates. nih.govnih.gov A single method using benzoyl chloride derivatization can be used to analyze over 70 neurologically relevant compounds, including catecholamines, amino acids, and polyamines. nih.govnih.gov

| Lipid Class | Fold Decrease in Limit of Detection (LOD) | Reference |

|---|---|---|

| Monoacylglycerols | 9-fold | acs.orgnih.gov |

| Sphingoid Base | 6.5-fold | acs.orgnih.gov |

| Diacylglycerols | 3-fold | acs.orgnih.gov |

Derivatization with benzoyl chloride fundamentally alters the physicochemical properties of an analyte to make it more compatible with specific analytical systems, particularly reversed-phase LC-MS. researchgate.net The reaction, which follows the Schotten-Baumann reaction scheme, converts polar functional groups into more stable and hydrophobic benzoyl esters and amides. chromatographyonline.comchemrxiv.org

This tailoring of molecular properties provides several advantages:

Enhanced Stability: The resulting benzoylated products are often more stable than the original analytes. For instance, the benzoylated derivative of cholesterol is more stable compared to the easily fragmented underivatized form. acs.orgnih.gov The derivatives are generally stable for extended periods, with some reported to be stable for up to a month during periodical measurements or for six months when stored at -80 °C. chromatographyonline.comacs.orgnih.gov

Improved Ionization: The derivatization can enable detection in a preferred ionization mode. For example, benzoylation allows for the detection of fatty acids in the positive ion mode of a mass spectrometer, which avoids the need for polarity switching during the analysis. acs.orgnih.gov

Versatility: The reaction is fast, typically completed in under a minute at room temperature, and works on a wide variety of important functional groups. chromatographyonline.com This makes it a versatile and robust tool for targeted metabolomics, allowing for the quantification of dozens of different compounds across multiple chemical classes in a single analytical run. nih.gov

| Original Functional Group | Derivatized Functional Group | Change in Molecular Property | Analytical Advantage | Reference |

|---|---|---|---|---|

| Primary/Secondary Amine (-NH₂, -NHR) | Benzamide | Increased hydrophobicity and stability | Improved retention and ionization in RP-LC/MS | nih.govchromatographyonline.com |

| Phenol (Ar-OH) | Benzoyl Ester | Increased hydrophobicity | Enhanced chromatographic separation | nih.govchromatographyonline.com |

| Alcohol (-OH) | Benzoyl Ester | Increased hydrophobicity and stability | Improved detection and stability | researchgate.net |

| Thiol (-SH) | Thiobenzoate | Increased hydrophobicity | Enables analysis of thiol-containing compounds | nih.gov |

Broader Contexts in Organophosphorus Chemistry and Synthetic Methodologies

Advances in P-C Bond Forming Reactions Beyond Wittig

While the Wittig reaction remains a cornerstone of alkene synthesis, the field has expanded to include a variety of other methods for forming phosphorus-carbon bonds, which are fundamental to preparing phosphonium (B103445) salts like benzoylmethyltriphenylphosphonium chloride. Traditional synthesis of phosphonium salts involves the quaternization of a phosphine (B1218219) with an organic halide. However, modern advancements have introduced more diverse and efficient protocols.

Novel approaches to phosphonium salt synthesis include multi-component reactions. For instance, stable phosphonium salts can be synthesized via a four-component reaction involving an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine in the presence of an acid. Another facile method involves the one-pot reaction of alcohols with triphenylphosphine (B44618) in trifluoroacetic acid, which generates the phosphonium salt by activating the hydroxy group as its trifluoroacetate (B77799) ester.

Beyond the synthesis of the phosphonium salt precursors, significant progress has been made in metal-catalyzed P-C bond formation. These reactions often utilize >P(O)H species as reagents and can be catalyzed by palladium, nickel, or copper complexes. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with H-phosphonates, H-phosphinates, or secondary phosphine oxides, is a prominent example. These metal-catalyzed hydrophosphination reactions represent an atom-economical approach to creating P-C bonds. Mechanistically, these transformations can proceed through pathways involving P-H oxidative addition to the metal center, followed by either insertion of an unsaturated substrate into the metal-hydride or metal-phosphorus bond.

Comparative Studies with Other Ylide Chemistry (e.g., Horner-Wadsworth-Emmons Reaction)

The Wittig reaction, which utilizes phosphonium ylides, is often compared with the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions. These two methods, while both achieving olefination of carbonyl compounds, exhibit key differences in reactivity, stereoselectivity, and practical application.

Stereoselectivity is a critical point of distinction. The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.orgdifferencebetween.com This high selectivity is attributed to the stereochemistry being set by steric approach control, where the transition state leading to the (E)-alkene is lower in energy. The Wittig reaction's stereochemical outcome is more variable and depends heavily on the nature of the ylide.

Stabilized ylides , such as those derived from benzoylmethyltriphenylphosphonium chloride where the negative charge is delocalized by an adjacent carbonyl group, tend to favor the formation of the (E)-alkene. wikipedia.orgmasterorganicchemistry.com

Unstabilized ylides (with alkyl substituents) generally lead to the (Z)-alkene. wikipedia.org

Semi-stabilized ylides (with aryl substituents) often yield mixtures of (E) and (Z) isomers. nih.gov

For sterically hindered ketones, the HWE reaction is often preferred as Wittig reactions with stabilized ylides may be slow and result in poor yields. wikipedia.orglibretexts.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide (e.g., from Benzoylmethyltriphenylphosphonium chloride) | Phosphonate-stabilized Carbanion |

| Nucleophile Character | Neutral (Ylide) | Anionic (Carbanion), more nucleophilic |

| Stereoselectivity | Variable: Stabilized ylides → (E)-alkenes; Unstabilized ylides → (Z)-alkenes | Highly selective for (E)-alkenes |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easily removed) |

| Substrate Scope | Broad for aldehydes and ketones; can be slow with hindered ketones and stabilized ylides | Generally preferred for reactions with sterically hindered ketones |

Phosphorus-Containing Reagents in Sustainable Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, and organophosphorus chemistry is no exception. A major focus in making reactions like the Wittig more sustainable is managing the stoichiometric triphenylphosphine oxide (TPPO) byproduct. chemistryviews.org The industrial synthesis of Vitamin A, for example, relies on a Wittig reaction and generates massive quantities of TPPO waste. sci-hub.se

Significant research has been dedicated to the efficient recycling of TPPO back to triphenylphosphine (TPP). Methods being explored include:

Reduction with Silanes: Brønsted acids can promote the reduction of tertiary phosphine oxides with hydrosiloxanes. chemistryviews.org

Electrochemical Reduction: A direct and scalable electroreduction of TPPO to TPP has been developed, which can even be applied in a one-pot process following a Wittig reaction. sci-hub.se This method uses an aluminum anode and a supporting electrolyte that regenerates a Lewis acid to activate the TPPO for reduction. sci-hub.se

Solvent-based Separation: Methods have been patented for the recovery of both TPP and TPPO from industrial waste residues using solvent extraction and precipitation techniques, allowing for the reuse of valuable materials. google.com

Another green chemistry strategy involves the use of phosphonium salts as phase-transfer catalysts (PTCs). rsc.orgwikipedia.orgscienceinfo.com PTCs facilitate reactions between reagents in immiscible phases (e.g., aqueous and organic), often eliminating the need for hazardous organic solvents and allowing reactions to proceed under milder conditions with less waste. scienceinfo.com Quaternary phosphonium salts, which are thermally more stable than their ammonium (B1175870) counterparts, are effective PTCs for a variety of reactions, including alkylations, oxidations, and reductions. wikipedia.org The development of chiral quaternary phosphonium salts is also enabling environmentally benign asymmetric transformations. rsc.org

Emerging Trends in Organophosphorus Catalyst Design